Trifluoperazine sulfoxide
Overview
Description
Trifluoperazine is a phenothiazine antipsychotic medicine used to treat anxiety or schizophrenia . It works by decreasing abnormal excitement in the brain . Trifluoperazine Sulfoxide is a derivative of Trifluoperazine .
Molecular Structure Analysis
The molecular formula of Trifluoperazine Sulfoxide is C21H24F3N3OS, and its molecular weight is 423.50 .Scientific Research Applications
1. Treatment of Anxiety Disorders and Agitation Trifluoperazine is a phenothiazine used to treat depression, anxiety, and agitation . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Management of Psychosis
Trifluoperazine is used for the management of psychosis . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Management of Schizophrenia
Trifluoperazine is also used for the management of schizophrenia . It has actions similar to chlorpromazine .
Antitumor Effects
Trifluoperazine has demonstrated antitumor effects on various cancers . It effectively reduces drug resistance in cisplatin-resistant urothelial carcinoma cells via suppressing Bcl-xL .
5. Treatment of Cisplatin-Resistant Bladder Urothelial Carcinoma Trifluoperazine has been found to be effective in inhibiting cisplatin-resistant bladder urothelial carcinoma . It elicits dose-dependent cytotoxicity, apoptosis, and G0/G1 arrest on T24/R cells .
6. Effects on A549 Human Lung Cancer Cells Trifluoperazine and its synthetic analogs have been examined for their effects on A549 human lung cancer cells .
Mechanism of Action
Target of Action
Trifluoperazine, the parent compound of Trifluoperazine sulfoxide, primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in various neurological and physiological processes.
Mode of Action
Trifluoperazine acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits their activity, leading to changes in neurotransmission. It is also known to inhibit Calmodulin , a protein that mediates the action of calcium ions .
Biochemical Pathways
Trifluoperazine affects the MLCK/p-MLC pathway . This pathway is involved in the regulation of muscle contraction and cellular motility. By suppressing this pathway, Trifluoperazine can attenuate cell retraction, improve tight junction protein integrity, and reduce blood-brain barrier permeability .
Pharmacokinetics
Trifluoperazine is metabolized in the liver and has an elimination half-life of 10–20 hours . These properties influence its bioavailability and duration of action.
Result of Action
The molecular effects of Trifluoperazine include the depression of the release of hypothalamic and hypophyseal hormones, and it is believed to depress the reticular activating system . This impacts basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . At the cellular level, Trifluoperazine has been shown to inhibit actin contraction following cerebral ischemia-reperfusion .
Action Environment
The action of Trifluoperazine can be influenced by various environmental factors. For instance, its metabolism can be affected by liver function, which can be influenced by factors such as diet, age, and disease state . .
Safety and Hazards
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLPXYMIYHZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935093 | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoperazine sulfoxide | |
CAS RN |
1549-88-8 | |
Record name | Trifluoperazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of Trifluoperazine in rats?
A1: Following oral administration, Trifluoperazine is rapidly metabolized and excreted in rats. A significant portion of the administered dose is found in the feces, with a smaller percentage excreted in the urine. [] Trifluoperazine sulfoxide is a identified metabolite, although it represents a minor metabolic product in tissues. []
Q2: How does the distribution of Trifluoperazine and Trifluoperazine sulfoxide differ in rats?
A2: After a low oral dose of Trifluoperazine, the parent drug and its metabolite, Trifluoperazine sulfoxide, exhibit distinct distribution patterns. Notably, Trifluoperazine sulfoxide is not detected in the brain. In contrast, Trifluoperazine shows significant association with brain microsomes at the time of peak brain concentration. Interestingly, this difference in distribution is not observed after intraperitoneal administration of Trifluoperazine. []
Q3: Is Trifluoperazine sulfoxide a potent antagonist of calmodulin?
A3: No, studies indicate that Trifluoperazine sulfoxide exhibits significantly lower affinity for calmodulin compared to its parent compound, Trifluoperazine. This difference in affinity is reflected in its reduced ability to inhibit calmodulin-dependent processes. [, , , ] For instance, Trifluoperazine sulfoxide demonstrates minimal impact on lactate dehydrogenase activity and protein release in Hymenolepis diminuta, contrasting with the significant effects observed with Trifluoperazine. []
Q4: Can you provide examples of how the lower calmodulin affinity of Trifluoperazine sulfoxide translates to reduced biological activity compared to Trifluoperazine?
A4: Several studies highlight the functional consequences of the reduced calmodulin affinity of Trifluoperazine sulfoxide. For example, Trifluoperazine sulfoxide shows negligible inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes, while Trifluoperazine potently inhibits this process. [] Similarly, Trifluoperazine sulfoxide displays minimal inhibition of ADP-stimulated respiration in mitochondria, whereas Trifluoperazine effectively inhibits this process, suggesting a role for calmodulin in regulating the mitochondrial ATPase. [] These findings underscore the importance of calmodulin binding for the biological activity of Trifluoperazine and highlight the diminished activity of its sulfoxide metabolite.
Q5: Are there any specific structural features in Trifluoperazine that are essential for its interaction with calmodulin?
A5: While the exact binding site of Trifluoperazine on calmodulin is not explicitly detailed in these papers, the data suggests that the trifluoromethyl group and the piperazine ring of Trifluoperazine are crucial for its interaction with calmodulin and subsequent biological activity. [] The importance of these structural features is further supported by the observation that other phenothiazines with varying lipophilicity exhibit different levels of activity. []
Q6: How was Trifluoperazine sulfoxide quantified in plasma in the context of pharmacokinetic studies?
A6: Researchers developed a highly specific radioimmunoassay (RIA) for the quantification of Trifluoperazine sulfoxide in plasma. This RIA demonstrated a high degree of specificity for Trifluoperazine sulfoxide, even in the presence of Trifluoperazine and other major metabolites. [] The development of this specific RIA allowed for the direct determination of Trifluoperazine sulfoxide plasma concentrations following oral administration of Trifluoperazine to human volunteers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.